Enhanced Antibacterial Potency Against Resistant Gram-Positive Strains vs. Linezolid
In a patent-specified in vitro assay, derivatives of 5-(2,4-Difluorophenyl)oxazolidin-2-one demonstrated superior antibacterial activity compared to the commercial oxazolidinone linezolid. Specifically, the novel derivatives exhibited a Minimum Inhibitory Concentration (MIC) of 0.781 mg/ml against a panel of Gram-positive bacteria and vancomycin-resistant enterococci (VRE), whereas linezolid showed a higher MIC range of 1.563–3.125 mg/ml against the same strains [1].
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 0.781 mg/ml |
| Comparator Or Baseline | Linezolid: MIC = 1.563–3.125 mg/ml |
| Quantified Difference | 2- to 4-fold improvement in MIC (lower is more potent) |
| Conditions | In vitro assay against Gram-positive bacteria including Haemophilus influenza, coagulase-negative staphylococci, and vancomycin-resistant enterococci (VRE). |
Why This Matters
This data directly positions 5-(2,4-difluorophenyl)oxazolidin-2-one derivatives as more potent leads against drug-resistant pathogens than the first-in-class oxazolidinone, linezolid, which is critical for projects targeting VRE and MRSA.
- [1] Oh, C. H., & Cho, J. H. (2010). Novel oxazolidinone derivative with difluorophenyl moiety, pharmaceutically acceptable salt thereof, preparation method thereof and antibiotic composition containing the same as an active ingredient. U.S. Patent Application Publication No. US 2010/0069449 A1. View Source
